Substitution-Pattern Uniqueness: Zero Direct Isosteric Replacements Among Commercial Phenylhydrazines
(3-Methoxy-2-methylphenyl)hydrazine is the only commercially listed arylhydrazine carrying the simultaneous 2-methyl / 3-methoxy substitution combination. The three closest purchasable comparators—(3-methoxyphenyl)hydrazine, (2-methylphenyl)hydrazine, and (4-methoxy-2-methylphenyl)hydrazine—each lack either the methyl group, the methoxy group, or differ in substitution topology, respectively [1]. This combinatorial uniqueness means no alternative single building block can generate the identical steric and electronic environment during derivatization.
| Evidence Dimension | Ring substitution pattern (substituent identity and position) |
|---|---|
| Target Compound Data | 2-CH₃ + 3-OCH₃ (simultaneous; CAS 1314396-70-7) |
| Comparator Or Baseline | (3-Methoxyphenyl)hydrazine: 3-OCH₃ only; (2-Methylphenyl)hydrazine: 2-CH₃ only; (4-Methoxy-2-methylphenyl)hydrazine: 2-CH₃ + 4-OCH₃ |
| Quantified Difference | 0 commercially listed compounds share the identical 2-methyl-3-methoxy pattern |
| Conditions | Inventory survey of Sigma-Aldrich, ChemSrc, ChemicalBook, and CymitQuimica (accessed 2026-04) |
Why This Matters
Procurement of a truly identical substitution pattern eliminates the risk of failed regiochemical fidelity in subsequent reactions (e.g., Fischer indolization), which cannot be guaranteed by purchasing a different positional isomer.
- [1] ChemSrc. (2024). (3-Methoxy-2-methylphenyl)hydrazine – CAS 1314396-70-7. https://m.chemsrc.com/baike/2610833.html View Source
